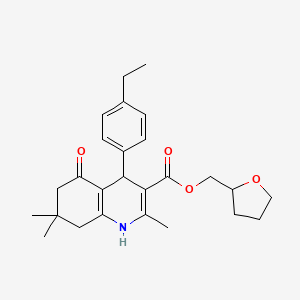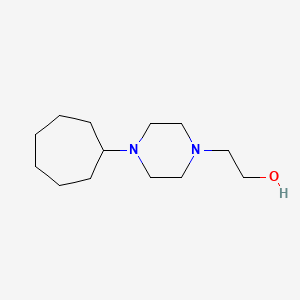![molecular formula C14H15N3O3 B4949125 1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ethylamino-methylene-benzyl-pyrimidinetrione (EMBP), is a pyrimidine derivative that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of EMBP involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. EMBP inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It also activates the caspase-3 pathway, which is involved in apoptosis. In addition, EMBP inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
EMBP has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis. EMBP also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, EMBP has been found to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
EMBP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. EMBP has also been extensively studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, EMBP has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. In addition, EMBP has not been extensively studied for its toxicity, which can be a limitation for its use in vivo.
未来方向
There are several future directions for the research on EMBP. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. In addition, future research can focus on improving the solubility of EMBP and studying its toxicity in vivo. Overall, EMBP has shown promising results in various scientific research applications and has the potential to be a valuable compound for further research.
合成方法
EMBP can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with urea. The final product is obtained by the reaction of the intermediate with formaldehyde and ammonium acetate. The yield of EMBP can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学研究应用
EMBP has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. EMBP induces apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the PI3K/Akt signaling pathway. In addition, EMBP has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
属性
IUPAC Name |
1-benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-15-8-11-12(18)16-14(20)17(13(11)19)9-10-6-4-3-5-7-10/h3-8,19H,2,9H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHHXQWNMGFFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)
![N-cyclopentyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949046.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4949054.png)
![2-{2-bromo-4-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4949056.png)

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949066.png)
![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)

![methyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4949095.png)
![{5-[4-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4949107.png)
![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)
![4-hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide](/img/structure/B4949140.png)
![(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4949145.png)